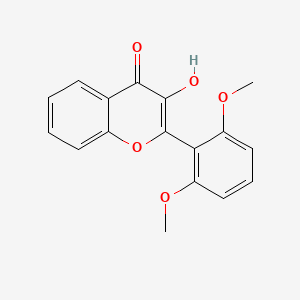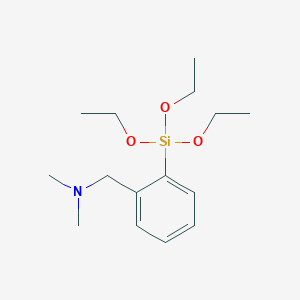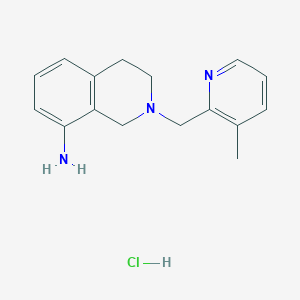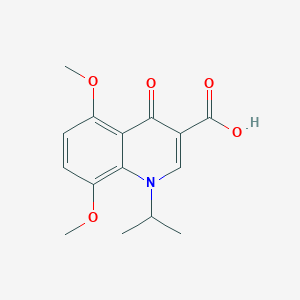![molecular formula C17H32O2Si B11834755 1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol](/img/structure/B11834755.png)
1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol is a complex organic compound featuring a cyclohexane ring substituted with a hydroxyl group and a triethylsilyloxy group attached to a conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexane ring. The triethylsilyloxy group can be introduced through silylation reactions using reagents such as triethylsilyl chloride in the presence of a base like imidazole .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The triethylsilyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce various alcohols or alkanes.
科学的研究の応用
1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through its ability to form hydrogen bonds, participate in hydrophobic interactions, and undergo chemical transformations within biological systems. The specific pathways involved depend on the context of its application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Cyclohexanol: A simpler analog with a hydroxyl group attached to a cyclohexane ring.
Triethylsilyl ethers: Compounds with a triethylsilyloxy group attached to various organic backbones.
Conjugated dienes: Molecules with similar diene systems but different substituents.
Uniqueness
1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol is unique due to the combination of its cyclohexane ring, triethylsilyloxy group, and conjugated diene system. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds.
特性
分子式 |
C17H32O2Si |
|---|---|
分子量 |
296.5 g/mol |
IUPAC名 |
1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H32O2Si/c1-5-16(19-20(6-2,7-3)8-4)12-15-17(18)13-10-9-11-14-17/h5,12,18H,1,6-11,13-15H2,2-4H3/b16-12+ |
InChIキー |
WOOVIHXMJLUVRN-FOWTUZBSSA-N |
異性体SMILES |
CC[Si](CC)(CC)O/C(=C/CC1(CCCCC1)O)/C=C |
正規SMILES |
CC[Si](CC)(CC)OC(=CCC1(CCCCC1)O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine](/img/structure/B11834683.png)
![3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B11834688.png)










